Abt-639

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABT-639 is under investigation in clinical trial NCT01345045 (A Multicenter Study Comparing the Analgesic Effects and Safety of this compound Compared to Placebo in Subjects With Diabetic Neuropathic Pain).

T-type Calcium Channel Blocker this compound is an orally bioavailable, CaV3.2 T-type calcium channel blocker with potential anti-hyperalgesic activity. Upon oral administration, this compound selectively binds to and blocks the CaV3.2 isoform of the low voltage-gated T-type calcium channels located in peripheral sensory neurons. This prevents the influx of calcium ions into the cell upon membrane depolarization. The inhibition of both neuronal hyperexcitability and firing of nociceptive, peripheral sensory neurons induces an anti-nociceptive effect. The expression of the CaV3.2 T-type channels plays a key role in nociceptive and neuropathic pain.

科学研究应用

神经性疼痛的止痛作用

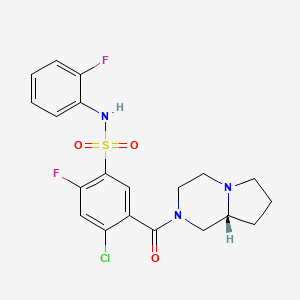

Abt-639 已经在神经性疼痛模型中被研究其止痛作用。它靶向 Cav3.2 T 型钙通道,该通道对于疼痛传递至关重要。 在神经性疼痛的小鼠模型中,this compound 表现出逆转机械性超敏反应的潜力,表明它在治疗 糖尿病周围神经病变 等疾病方面具有应用前景 {svg_1}.

对炎症性疼痛的影响

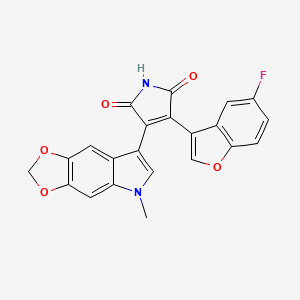

该化合物也在炎症性疼痛模型中进行了测试,例如 完全弗氏佐剂 (CFA) 模型。 This compound 能够逆转热痛觉过敏,表明它可用于治疗慢性炎症性疾病 {svg_2}.

人体药代动力学和安全性

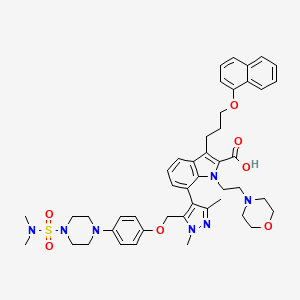

This compound 已进行 首次人体 (FIH) 研究 以评估其药代动力学和安全性概况。 它表现出可接受的安全性与药代动力学概况,使其成为进一步临床开发的候选药物 {svg_3}.

尿酸水平调节

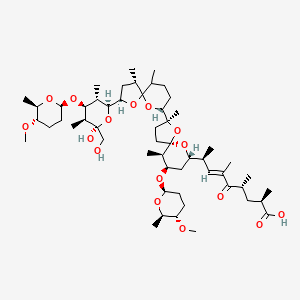

出乎意料的是,this compound 在健康志愿者中显示出显着降低血尿酸水平,这可能是由于抑制 URAT1 转运蛋白 造成的。 这表明它在治疗高尿酸血症和痛风方面具有潜在的应用 {svg_4}.

外周感觉神经靶向

研究表明,this compound 主要在外周部位发挥作用,特别是在外周感觉神经元中。 这种特异性可以最大限度地减少中枢神经系统副作用,使其成为一种更安全的止痛选择 {svg_5}.

与其他钙通道阻滞剂的比较

This compound 已与其他 Cav3.2 抑制剂(如 Z944)进行了比较。 虽然比 Z944 效力更低,但 this compound 对失活通道的独特作用提供了一种不同的治疗方法,这在某些患者群体中可能是有益的 {svg_6}.

痛风患者管理中的潜力

基于药代动力学/药效学模型的模拟表明,this compound 可以使痛风患者的血尿酸水平显着降低,这为其应用开辟了令人兴奋的新途径 {svg_7}.

在慢性疼痛管理中的作用

鉴于其在临床前研究中展示的广谱止痛功效,this compound 对于治疗各种慢性疼痛疾病具有希望,有可能改善患有慢性疼痛综合征患者的生活质量 {svg_8}.

生化分析

Biochemical Properties

ABT-639 blocks recombinant human T-type (Ca v 3.2) calcium channels in a voltage-dependent fashion . It attenuates low voltage-activated (LVA) currents in rat dorsal root ganglion (DRG) neurons .

Cellular Effects

This compound has been shown to produce robust analgesic activities following oral administration across a wide range of preclinical models of nociceptive and neuropathic pain in rodents . These effects suggest a broad-spectrum analgesic efficacy for chronic pain .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking T-type calcium channels, specifically the Ca v 3.2 subtype . This blockade is voltage-dependent, meaning that the degree of blockade depends on the membrane potential .

Temporal Effects in Laboratory Settings

This compound has high oral bioavailability, low protein binding, and a low brain:plasma ratio in rodents . Following oral administration, this compound produces dose-dependent antinociception in a rat model of knee joint pain .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a rat model of knee joint pain, the effective dose for 50% antinociception (ED₅₀) is 2 mg/kg .

属性

IUPAC Name |

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPIHNZOZNKRGT-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235560-28-7 |

Source

|

| Record name | ABT-639 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-639 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-639 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7D0CQ88I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

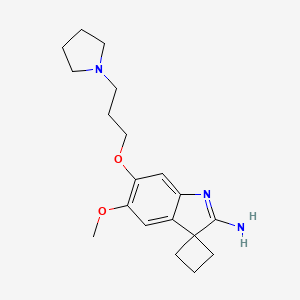

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

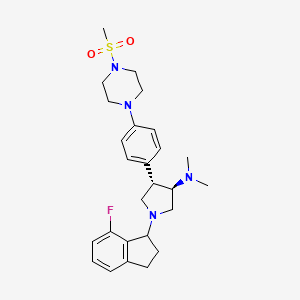

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)